An In-Depth Technical Guide on Structural Analogs of (s)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic Acid
An In-Depth Technical Guide on Structural Analogs of (s)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(s)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid is a chiral building block that has garnered significant attention in medicinal chemistry and pharmaceutical development. Its rigid morpholine scaffold, combined with the stereochemically defined carboxylic acid and the tert-butoxycarbonyl (Boc) protecting group, makes it a valuable starting material for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the structural analogs of this core compound, focusing on their synthesis, biological activities, and structure-activity relationships (SAR). The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics.
Physicochemical Properties of the Core Structure
(s)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid possesses the following computed physicochemical properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₇NO₅ |
| Molecular Weight | 231.25 g/mol |
| XLogP3 | 0.4 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 3 |
| Exact Mass | 231.11067264 Da |
| Topological Polar Surface Area | 76.1 Ų |
Synthetic Strategies for Structural Analogs
The synthesis of structural analogs of (s)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid typically involves modifications at the carboxylic acid moiety (C3 position) or derivatization of the morpholine nitrogen (N4 position) after removal of the Boc protecting group.
Synthesis of Amide and Ester Analogs (C3-Modification)
The carboxylic acid group can be readily converted to a wide array of amides and esters using standard peptide coupling or esterification reactions.
Experimental Protocol: General Procedure for Amide Coupling
A general procedure for the synthesis of carboxamide derivatives involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine.
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To a solution of (s)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), is added a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) (1.2 equivalents) and an activator such as Hydroxybenzotriazole (HOBt) (1.2 equivalents).
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The reaction mixture is stirred at room temperature for 30 minutes.
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The desired amine (1.2 equivalents) and a base, for instance, triethylamine (TEA) or diisopropylethylamine (DIPEA) (2 equivalents), are then added.
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The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to afford the desired amide analog.
Experimental Protocol: General Procedure for Esterification
Esterification can be achieved through various methods, including acid-catalyzed esterification or coupling with alcohols using reagents like dicyclohexylcarbodiimide (DCC).
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To a solution of (s)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid (1 equivalent) and the desired alcohol (1.5 equivalents) in a dry aprotic solvent (e.g., DCM), is added a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
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The solution is cooled to 0 °C, and a solution of DCC (1.2 equivalents) in the same solvent is added dropwise.
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The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred overnight.
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The precipitated dicyclohexylurea (DCU) is removed by filtration.
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The filtrate is concentrated, and the residue is redissolved in an organic solvent and washed with water and brine.
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The organic layer is dried, filtered, and concentrated.
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The crude ester is purified by column chromatography.
Synthesis of N-Substituted Analogs (N4-Modification)
Modification at the N4 position requires the initial deprotection of the Boc group, typically under acidic conditions.
Experimental Protocol: Boc Deprotection
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(s)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid or its C3-modified analog is dissolved in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v).
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The reaction is stirred at room temperature for 1-2 hours.
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The solvent and excess TFA are removed under reduced pressure.
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The resulting amine salt can be used directly in the next step or neutralized with a base.
Following deprotection, the secondary amine can be functionalized through various reactions such as N-alkylation, N-acylation, or reductive amination.
Biological Activities and Structure-Activity Relationships (SAR)
The morpholine moiety is a privileged scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates.[1] Analogs of (s)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid have been investigated for a range of biological activities, with a significant focus on their potential as anticancer agents through the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway.[2][3]
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it an attractive target for drug development.[3] Several morpholine-containing compounds have demonstrated potent inhibitory activity against PI3K and/or mTOR kinases.
Quantitative Data on PI3K/mTOR Inhibition by Morpholine Analogs
While specific SAR data for direct amide and ester analogs of (s)-4-(Tert-butoxycarbonyl)morpholine-3-carboxylic acid is limited in the public domain, studies on more complex morpholine-containing molecules provide valuable insights. For instance, analogs of ZSTK474, a potent pan-class I PI3K inhibitor, have been synthesized and evaluated.
| Compound | Modification | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) |
| ZSTK474 (1) | - | 5.0 | 20.8 | 39.0 | 3.9 |
| 6a | Morpholine replaced with ethanolamine | 9.9 | >100 | 98.0 | 9.8 |
| 6b | Morpholine replaced with diethanolamine | 3.7 | >100 | 14.6 | 10.1 |
| 6p | Morpholine replaced with N-acetylethanolamine | 2.9 | 21.0 | 20.0 | 2.9 |
Data extracted from a study on ZSTK474 analogs.[4]
These data suggest that modifications to the morpholine ring can significantly impact isoform selectivity and overall potency. The replacement of a morpholine group in ZSTK474 with piperazine led to a substantial decrease in PI3K inhibition, which was restored upon N-acetylation, highlighting the critical role of the oxygen atom and the substituent on the nitrogen.[4]
Experimental Protocol: PI3Kα Enzymatic Assay
A common method to determine the in vitro inhibitory activity of compounds against PI3Kα is the ADP-Glo™ Kinase Assay.
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The assay measures the amount of ADP produced during the kinase reaction.
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Recombinant human PI3Kα enzyme is incubated with the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2) and ATP in a kinase reaction buffer.
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The test compound at various concentrations is included in the reaction mixture.
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The reaction is allowed to proceed for a specific time at room temperature.
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The ADP-Glo™ Reagent is then added to terminate the kinase reaction and deplete the remaining ATP.
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Subsequently, the Kinase Detection Reagent is added to convert the produced ADP into ATP, which then fuels a luciferase/luciferin reaction, generating a luminescent signal.
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The luminescence is proportional to the amount of ADP formed and is inversely correlated with the inhibitory activity of the compound.
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IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Anticancer Activity
Several studies have reported the anticancer activity of morpholine derivatives against various cancer cell lines.
Quantitative Data on Anticancer Activity of Morpholine Analogs
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| AK-3 | A549 (Lung) | 10.38 ± 0.27 |
| MCF-7 (Breast) | 6.44 ± 0.29 | |
| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | |
| AK-10 | A549 (Lung) | 8.55 ± 0.67 |
| MCF-7 (Breast) | 3.15 ± 0.23 | |
| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | |
| N-(p-coumaroyl)morpholine (6a) | P388 (Murine Leukemia) | 19.35 |
| N-caffeoylmorpholine (6b) | P388 (Murine Leukemia) | 1.48 |
Data for AK-3 and AK-10 are from a study on morpholine substituted quinazoline derivatives.[5] Data for 6a and 6b are from a study on novel hydroxycinnamamides.[6]
The data indicates that the nature of the substituent on the morpholine nitrogen significantly influences the anticancer potency. For instance, in the quinazoline series, the specific substitutions in AK-3 and AK-10 led to potent activity against multiple cancer cell lines.[5] In the hydroxycinnamamide series, the presence of an additional hydroxyl group in the caffeoyl moiety (compound 6b) compared to the coumaroyl moiety (compound 6a) resulted in a more than 10-fold increase in potency against P388 leukemia cells.[6]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
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Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
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The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
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After the incubation period, the medium is replaced with fresh medium containing MTT solution.
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The plates are incubated for a few hours, during which viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
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The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or isopropanol).
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The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
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The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.
Signaling Pathways and Experimental Workflows
The primary signaling pathway implicated for many bioactive morpholine derivatives is the PI3K/Akt/mTOR pathway.
References
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
